Pentamidine Diamidoxime
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Overview
Description
Pentamidine Diamidoxime is a derivative of pentamidine, an aromatic diamidine compound known for its potent antimicrobial activities. This compound is designed to overcome the limitations of pentamidine, such as its toxicity and limited oral bioavailability. This compound is primarily used as a prodrug, which means it is metabolized in the body to produce the active drug, pentamidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine Diamidoxime involves the conversion of pentamidine to its diamidoxime derivative. This process typically includes the following steps:
Nitration: Pentamidine is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups.
Amidoxime Formation: The amine groups are converted to amidoxime groups using hydroxylamine under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: Pentamidine Diamidoxime undergoes various chemical reactions, including:
Oxidation: The amidoxime groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amidoxime groups can be reduced back to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Pentamidine Diamidoxime has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antimicrobial properties and its ability to inhibit the growth of various pathogens.
Medicine: Investigated for its potential use in treating diseases such as trypanosomiasis, leishmaniasis, and pneumocystis pneumonia.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Pentamidine Diamidoxime involves its conversion to pentamidine in the body. Pentamidine interferes with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This disruption of essential cellular processes leads to the death of the target pathogens .
Comparison with Similar Compounds
Bisbenzamidoxime Derivatives: These compounds are structurally similar to Pentamidine Diamidoxime and have been studied for their antimicrobial activities.
Dicationically Substituted Bisbenzimidazoles and Carbazoles: These compounds also exhibit potent antimicrobial properties but differ in their chemical structure and pharmacological profiles.
Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to pentamidine. Its ability to be metabolized into the active drug makes it a valuable prodrug for therapeutic applications .
Properties
CAS No. |
101689-95-6 |
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Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N'-hydroxy-4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C19H24N4O4/c20-18(22-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(21)23-25/h4-11,24-25H,1-3,12-13H2,(H2,20,22)(H2,21,23) |
InChI Key |
UVADNHMLTJNGDH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |
Synonyms |
4,4’-[1,5-pentanediylbis(oxy)]bis[N-hydroxybenzenecarboximidamide]; 1,5-Bis(4’-hydroxyamidinophenoxy)pentane; N,N’-Dihydroxy Pentamidine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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